

# Application Notes and Protocols for LRP8

## Antibody Validation in Western Blot

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### Compound of Interest

Compound Name: **LRP8**

Cat. No.: **B15576930**

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and validation data for the use of antibodies targeting the Low-density lipoprotein receptor-related protein 8 (LRP8) in Western Blotting applications.

## Introduction

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2), is a type I transmembrane protein belonging to the LDLR family.<sup>[1][2]</sup> It plays a crucial role in neuronal development, synaptic plasticity, and signal transduction.<sup>[2][3]</sup> LRP8 functions as a receptor for Reelin and Apolipoprotein E (ApoE), participating in signaling pathways that regulate neuronal migration and tau phosphorylation.<sup>[1][3][4]</sup> Dysregulation of LRP8 has been implicated in neurodegenerative diseases and various cancers.<sup>[1][5]</sup> Accurate and reliable detection of LRP8 protein levels by Western Blot is essential for research into its physiological and pathological roles.

## Data Presentation

### LRP8 Expression in Human Cell Lines

The following table summarizes the relative expression levels of LRP8 in various human cell lines as determined by Western Blot analysis. The data is compiled from multiple sources and

normalized for comparison.

Cell Line	Tissue of Origin	Relative LRP8 Expression	Reference
SH-SY5Y	Neuroblastoma	High	<a href="#">[6]</a>
U87	Glioblastoma	Moderate	<a href="#">[6]</a>
A549	Lung Carcinoma	Moderate	<a href="#">[6]</a>
H460	Lung Carcinoma	High	
H1299	Lung Carcinoma	High	
H1975	Lung Carcinoma	Low	
Kelly	Neuroblastoma	Moderate	<a href="#">[1]</a>
NGP	Neuroblastoma	Moderate	<a href="#">[1]</a>
Lan 2	Neuroblastoma	Moderate	<a href="#">[1]</a>
SMS-Kan	Neuroblastoma	Moderate	<a href="#">[1]</a>
SK-N-AS	Neuroblastoma	Low	<a href="#">[1]</a>
SV-HUC-1	Urothelial	Low	
T24	Bladder Cancer	High	
RT4	Bladder Cancer	Moderate	
5637	Bladder Cancer	High	

Note: Relative expression levels are categorized as High, Moderate, or Low based on the visual inspection and densitometric analysis of Western Blots from the cited literature.

## Antibody Validation Data

The table below provides a summary of validation data for commercially available LRP8 antibodies suitable for Western Blot.

Antibody (Vendor, Cat#)	Type	Recommended Dilution (WB)	Observed Band Size (kDa)	Validation Method
Abcam, ab108208	Rabbit Monoclonal	1:500 - 1:2000	~106, ~130 (glycosylated)	Knockout validation in mouse samples
Thermo Fisher, PA1-16913	Rabbit Polyclonal	2 µg/mL	~106, ~130 (glycosylated)	Western Blot of mouse brain membrane
CUSABIO, CSB- PA623900LA01H U	Rabbit Polyclonal	1:500 - 1:5000	~106	Western Blot of human cell lysates (SH- SY5Y, A549, U87)[6]
Thermo Fisher, MA5-38566	Mouse Monoclonal	1:500 - 1:2000	Not specified	Western Blot of HEK293 cells transfected with LRP8

## Experimental Protocols

### Western Blot Workflow for LRP8 Detection



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Caption: A streamlined workflow for the detection of LRP8 protein via Western Blot.

## Detailed Protocol for Western Blotting of LRP8

## 1. Sample Preparation

- Cell Lysis:
  - For adherent cells, wash the culture dish with ice-cold PBS.
  - Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the dish.
  - Scrape the cells and transfer the lysate to a microcentrifuge tube.
  - For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend in RIPA buffer.
  - Incubate the lysate on ice for 30 minutes with occasional vortexing.
  - Centrifuge the lysate at 12,000 rpm for 10 minutes at 4°C to pellet cellular debris.
  - Collect the supernatant containing the soluble protein fraction.
- Protein Quantification:
  - Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
- Sample Denaturation:
  - Mix the protein lysate with 4x Laemmli sample buffer to a final concentration of 1x.
  - Boil the samples at 95-100°C for 5 minutes.
  - Centrifuge briefly to collect the condensate.

## 2. SDS-PAGE and Electrotransfer

- Gel Electrophoresis:
  - Load 20-30 µg of total protein per well onto an 8-10% SDS-polyacrylamide gel.

- Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.
- Run the gel at 100-120V until the dye front reaches the bottom of the gel.
- Protein Transfer:
  - Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
  - Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
  - Perform the electrotransfer at 100V for 60-90 minutes or at 25V overnight at 4°C.

### 3. Immunodetection

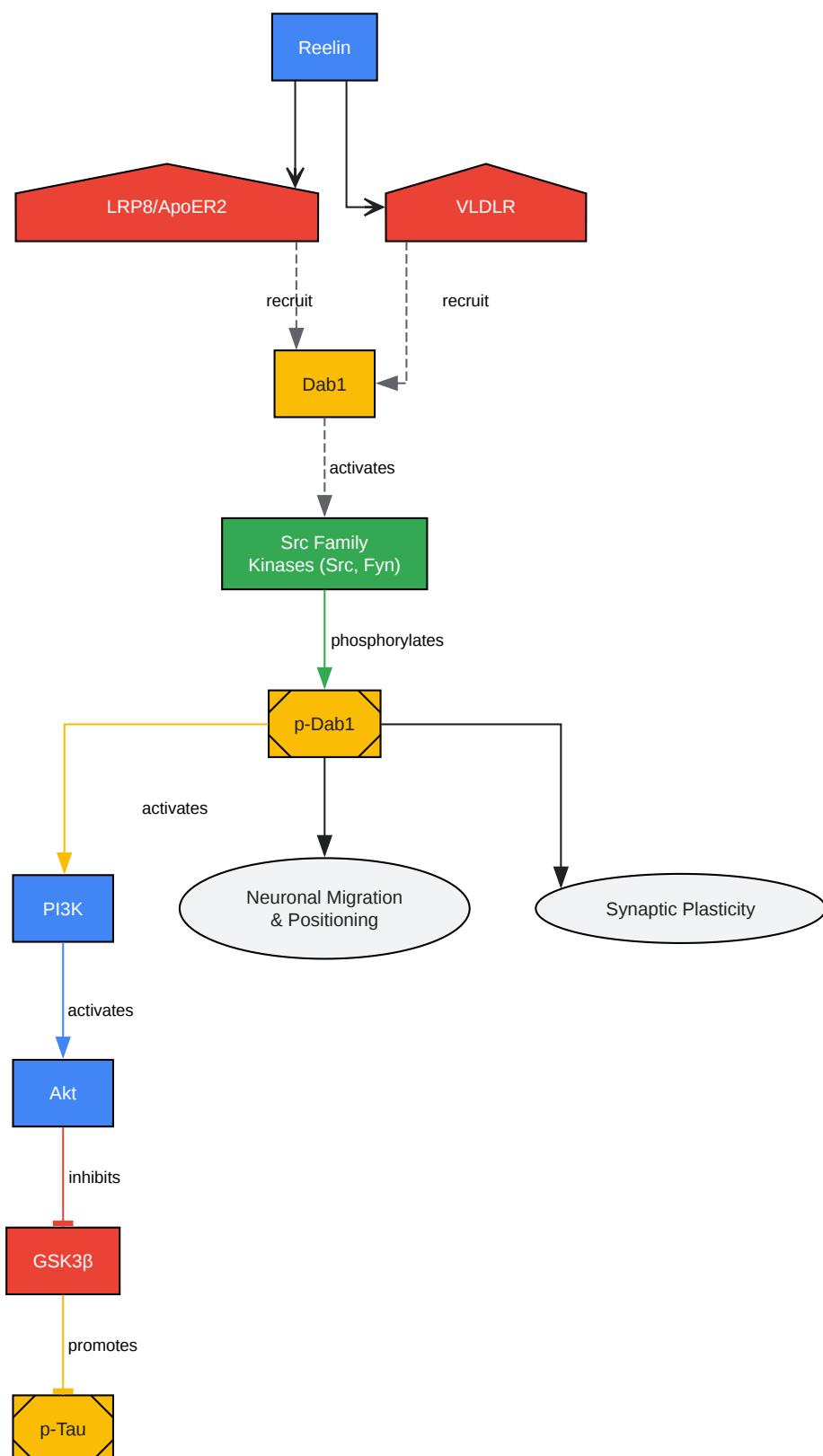
- Blocking:
  - After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).
  - Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST for 1 hour at room temperature with gentle agitation. Note: Use BSA for phospho-protein detection.
- Primary Antibody Incubation:
  - Dilute the primary LRP8 antibody in the blocking buffer at the concentration recommended by the manufacturer (e.g., 1:1000).
  - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Washing:
  - Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation:

- Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in the blocking buffer (e.g., 1:5000).
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- Final Washes:
  - Wash the membrane three times for 10 minutes each with TBST.

#### 4. Detection and Analysis

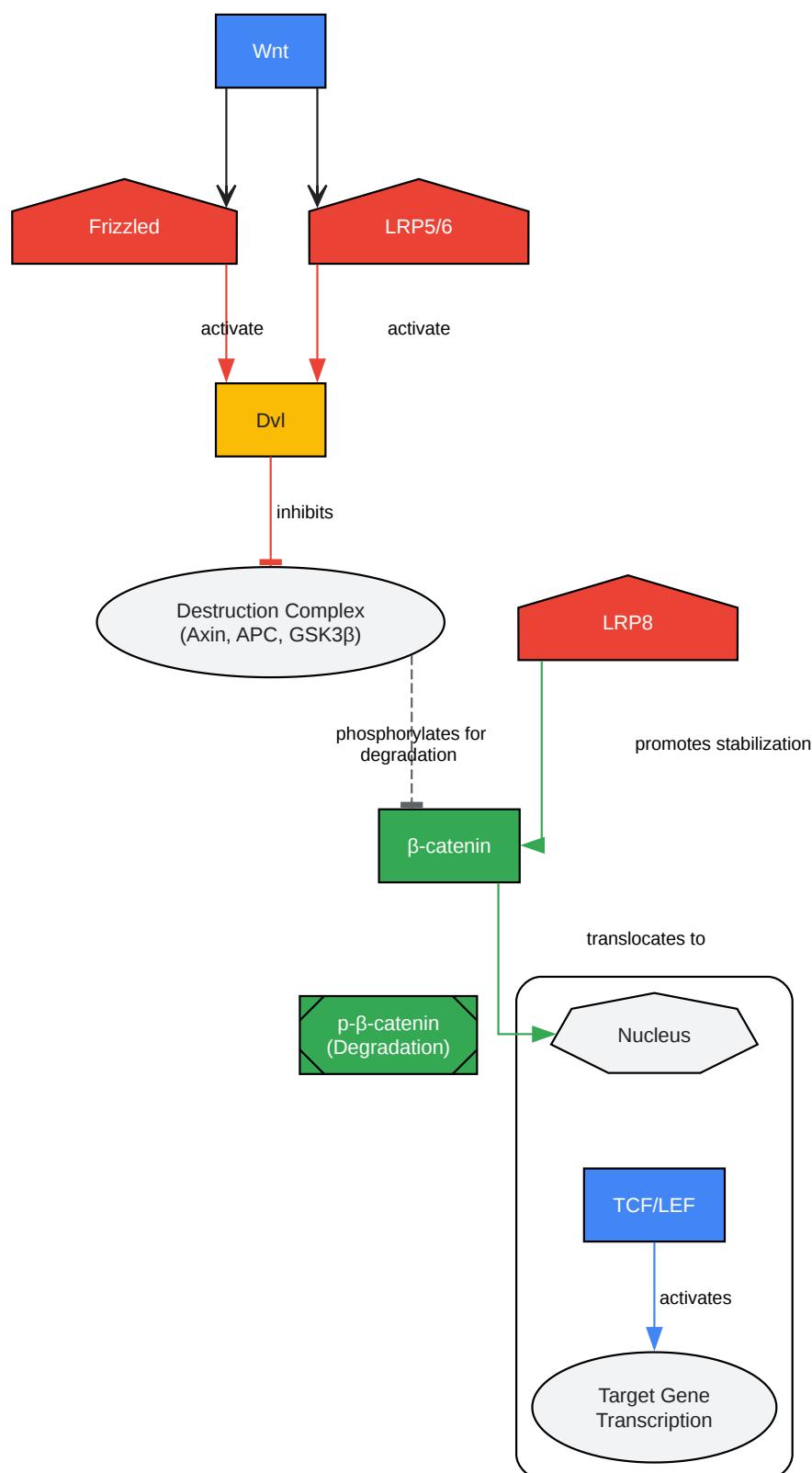
- Chemiluminescent Detection:
  - Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  - Incubate the membrane with the ECL substrate for 1-5 minutes.
  - Capture the chemiluminescent signal using a digital imaging system (e.g., ChemiDoc).
- Data Analysis:
  - Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).
  - Normalize the LRP8 band intensity to a loading control (e.g.,  $\beta$ -actin or GAPDH) to quantify relative protein expression.

## Signaling Pathways Involving LRP8 LRP8 in the Reelin Signaling Pathway

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Caption: LRP8 is a key receptor in the Reelin signaling cascade, crucial for neuronal development.

## LRP8 in the Wnt/β-catenin Signaling Pathway

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Caption: LRP8 can positively regulate the Wnt/β-catenin pathway by promoting β-catenin stabilization.

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